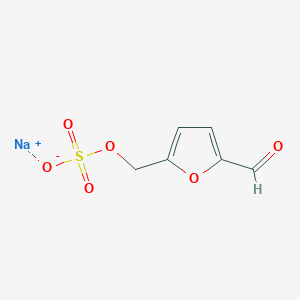

5-Sulfooxymethylfurfural sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

5-Sulfooxymethylfurfural sodium salt is typically synthesized by reacting 5-(hydroxymethyl)furfural with sulfurous acid . The reaction can be carried out under acidic or basic conditions, and the product is purified by crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反応の分析

5-Sulfooxymethylfurfural sodium salt undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfooxymethylfurfural derivatives.

Reduction: Reduction reactions can convert it into hydroxymethylfurfural derivatives.

Substitution: It can undergo substitution reactions where the sulfooxy group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

5-Sulfooxymethylfurfural sodium salt has a wide range of applications in scientific research:

作用機序

The mechanism of action of 5-sulfooxymethylfurfural sodium salt involves its interaction with various molecular targets and pathways. It is known to form electrophilic intermediates that can react with nucleophiles in biological systems . This reactivity is the basis for its cytotoxic, genotoxic, and tumorigenic activities . The compound’s effects are mediated through the formation of reactive metabolites that can induce cellular damage and mutations .

類似化合物との比較

5-Sulfooxymethylfurfural sodium salt can be compared with other similar compounds, such as:

5-Hydroxymethylfurfural: A precursor in the synthesis of this compound, known for its cytotoxic and genotoxic properties.

Furfural: Another furan derivative used in organic synthesis and as a precursor for various chemicals.

2-Furoic acid: A related compound used in the synthesis of pharmaceuticals and agrochemicals.

This compound is unique due to its sulfooxy functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

生物活性

5-Sulfooxymethylfurfural sodium salt (SMF) is a derivative of 5-hydroxymethylfurfural (HMF), a compound formed during the Maillard reaction in food processing. This article explores the biological activity of SMF, focusing on its mutagenic, carcinogenic, and cytotoxic properties, along with its metabolic pathways and implications for human health.

5-Sulfooxymethylfurfural is synthesized from HMF through sulfation processes involving sulfotransferase enzymes. It is characterized by the presence of a sulfonic acid group, which enhances its polarity and potential biological interactions. The compound has been studied for its mutagenicity and carcinogenicity, particularly in relation to food safety.

Mutagenicity and Carcinogenicity

Research indicates that SMF exhibits mutagenic properties. In a study using Salmonella typhimurium TA100, SMF induced dose-dependent increases in His+ revertants, suggesting intrinsic mutagenicity . Furthermore, when applied topically to mouse skin, SMF demonstrated higher tumor-initiating activity compared to its parent compound HMF .

Table 1: Summary of Mutagenicity Studies

| Compound | Test System | Result |

|---|---|---|

| 5-Sulfooxymethylfurfural | Salmonella typhimurium TA100 | Positive for mutagenicity |

| 5-Hydroxymethylfurfural | Salmonella typhimurium TA100 | Negative for mutagenicity |

| Chloromethyl derivatives | Mouse skin | Higher tumor-initiating activity |

Cytotoxic Effects

SMF has been shown to induce cytotoxic effects in various cell lines. Histopathological analyses revealed moderate damage to liver tissue and significant damage to kidney proximal tubules in animal studies . The mechanisms underlying this toxicity remain unclear but may involve metabolic activation pathways leading to reactive species formation.

Metabolic Pathways

The metabolism of HMF to SMF involves sulfotransferases (SULTs), which are enzymes responsible for the sulfation process. Human SULT isoforms are widely distributed across various tissues, suggesting that humans may be more sensitive to the effects of HMF and its derivatives compared to rodents .

Table 2: Enzymatic Conversion of HMF to SMF

| Enzyme Type | Function | Tissue Distribution |

|---|---|---|

| Sulfotransferases (SULTs) | Converts HMF to SMF | Liver, lung, brain, kidney |

Case Studies

Several case studies have highlighted the potential health risks associated with dietary exposure to SMF. For instance, a two-year bioassay indicated an increased incidence of hepatocellular adenomas in female B6C3F1 mice exposed to HMF . Moreover, studies suggest that dietary intake of foods high in HMF could correlate with increased risks of certain cancers due to the mutagenic potential of its derivatives like SMF .

特性

IUPAC Name |

sodium;(5-formylfuran-2-yl)methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6S.Na/c7-3-5-1-2-6(12-5)4-11-13(8,9)10;/h1-3H,4H2,(H,8,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRGQDPJPVHDGB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)COS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。